![molecular formula C12H20ClN5 B15113850 1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15113850.png)
1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of appropriate pyrazole derivatives with ethyl and isopropyl substituents. The process may include steps such as:
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Introduction of ethyl and isopropyl groups: Alkylation reactions using ethyl halides and isopropyl halides in the presence of a base can introduce these groups to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.
Scientific Research Applications
1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazole: A simpler pyrazole derivative with only an ethyl group attached.
1-isopropyl-1H-pyrazole: Another pyrazole derivative with an isopropyl group.
1-ethyl-3-isopropyl-1H-pyrazole: A compound with both ethyl and isopropyl groups but in different positions.
Uniqueness
1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives
Properties
Molecular Formula |
C12H20ClN5 |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-ethyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-16-9-11(7-15-16)13-8-12-5-6-14-17(12)10(2)3;/h5-7,9-10,13H,4,8H2,1-3H3;1H |
InChI Key |
WYYBRECTOQZMIE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC=NN2C(C)C.Cl |
Origin of Product |
United States |
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